(Z)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Description
This compound is a pyrazolo-pyrimidinone acrylamide derivative characterized by a 3-nitrobenzyl group at position 5 of the pyrazolo[3,4-d]pyrimidin-4-one core and a 3,4,5-trimethoxyphenyl acrylamide moiety linked via an ethyl spacer. The (Z)-configuration of the acrylamide double bond is critical for its stereochemical interactions with biological targets. Such structural features are common in kinase inhibitors and epigenetic modulators .
Properties
IUPAC Name |
(Z)-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O7/c1-37-21-12-17(13-22(38-2)24(21)39-3)7-8-23(33)27-9-10-31-25-20(14-29-31)26(34)30(16-28-25)15-18-5-4-6-19(11-18)32(35)36/h4-8,11-14,16H,9-10,15H2,1-3H3,(H,27,33)/b8-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJSEAMGNRBQGZ-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a complex organic molecule that belongs to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of various functional groups in its structure suggests a diverse range of biological interactions and effects.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The key structural features include:
- Pyrazolo[3,4-d]pyrimidine core : This heterocyclic structure is known for its biological activity.
- Nitrobenzyl moiety : This group may enhance the compound's interaction with biological targets.
- Trimethoxyphenyl group : This substitution may influence the compound's solubility and bioactivity.
Antibacterial Activity
Research indicates that compounds similar to the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antibacterial properties. For instance, studies have shown that derivatives with nitro groups can demonstrate enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial growth through interference with essential metabolic pathways.
| Compound | Target Bacteria | Activity |
|---|---|---|
| (Z)-N-(2-(5-(3-nitrobenzyl)-... | Staphylococcus aureus | Significant |
| (Z)-N-(2-(5-(3-nitrobenzyl)-... | Escherichia coli | Moderate |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through in vitro studies. Compounds containing the pyrazolo[3,4-d]pyrimidine structure have been reported to inhibit nitric oxide production in LPS-induced RAW264.7 macrophages, indicating their ability to modulate inflammatory responses.
| Concentration (µg/mL) | NO Production (µg/mL) |
|---|---|
| 0 | Baseline |
| 10 | Reduced |
| 20 | Significantly reduced |
The biological activity of (Z)-N-(2-(5-(3-nitrobenzyl)-... may be attributed to its ability to interact with specific enzymes or receptors involved in cellular signaling pathways. The nitro group is particularly noteworthy as it can participate in redox reactions and influence the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins.
Case Studies
- Antibacterial Efficacy : A study evaluated various derivatives of pyrazolo[3,4-d]pyrimidines against resistant strains of bacteria. The results indicated that compounds with nitro substitutions exhibited superior antibacterial activity compared to their non-nitro counterparts.
- Inflammation Model : In a controlled experiment using RAW264.7 cells stimulated with lipopolysaccharides (LPS), the compound demonstrated a significant reduction in nitric oxide levels, suggesting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Key Research Findings
Positional Isomerism Impact : The 3-nitrobenzyl substituent in the target compound likely improves target selectivity over 4-nitro analogs by reducing steric clashes in hydrophobic binding pockets .
Acrylamide Role : The (Z)-configured acrylamide stabilizes hydrogen bonding with kinase ATP-binding sites, a feature shared with FDA-approved inhibitors like ibrutinib .
Trimethoxyphenyl Contribution : This moiety enhances potency against tubulin polymerization (IC₅₀ ~1.2 μM in related compounds), though direct data for the target molecule requires validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
